2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(4,5-diphenyl-2H-imidazole)
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Overview
Description
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene is a complex organic compound known for its unique structural properties and chromotropic behavior. This compound is part of the imidazole derivatives family, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene involves multiple steps. One common method includes the addition of acetic acid to 3,6-bis(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-1,4-diene. This reaction yields 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole . Further oxidation using lead dioxide in acetic acid produces 1,4-bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Lead dioxide in acetic acid is commonly used for oxidation reactions.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include various imidazole derivatives, such as 2-[4-(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole and 1,4-bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene .
Scientific Research Applications
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a chromotropic agent due to its photochromic properties, which change color upon exposure to light.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action for 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene involves its ability to undergo reversible photochromic changes. This behavior is attributed to the radical dissociation of the dimer during irradiation, heating, or grinding . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent structural changes.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(4,5-diphenyl-2H-imidazol-2-ylidene)cyclohexa-1,4-diene: A precursor in the synthesis of 1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene.
1,4-Bis(4-acetoxy-4,5-diphenyl-4H-imidazol-2-yl)benzene: An oxidation product of the compound.
Uniqueness
1,4-Bis(4,5-diphenyl-2H-imidazole-2-ylidene)-2,5-cyclohexadiene is unique due to its rapid reversible photochromic behavior, which is not commonly observed in similar compounds. This property makes it particularly valuable in applications requiring dynamic optical changes.
Properties
CAS No. |
6117-27-7 |
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Molecular Formula |
C36H24N4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[4-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-4,5-diphenylimidazole |
InChI |
InChI=1S/C36H24N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H |
InChI Key |
RXNWBXNGSCDNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=CC(=C4N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C=C3)N=C2C7=CC=CC=C7 |
Origin of Product |
United States |
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